Tert-butyl N-[2-[5-bromo-2-(3-chloropropyl)-1H-indol-3-yl]ethyl]carbamate
Description
Tert-butyl N-[2-[5-bromo-2-(3-chloropropyl)-1H-indol-3-yl]ethyl]carbamate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a tert-butyl carbamate group, a bromo-substituted indole ring, and a chloropropyl side chain, making it a molecule of interest for various chemical and biological studies.
Properties
IUPAC Name |
tert-butyl N-[2-[5-bromo-2-(3-chloropropyl)-1H-indol-3-yl]ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BrClN2O2/c1-18(2,3)24-17(23)21-10-8-13-14-11-12(19)6-7-16(14)22-15(13)5-4-9-20/h6-7,11,22H,4-5,8-10H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZBRRKLFWNKAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=C(NC2=C1C=C(C=C2)Br)CCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 5-Bromo-1H-indole
Step 1: Bromination of Indole
Indole (1.0 equiv) dissolved in dry dichloromethane (0.2 M) is treated with N-bromosuccinimide (1.05 equiv) at 0°C. The reaction mixture warms to room temperature over 2 hr, monitored by TLC (hexane/EtOAc 4:1). Quenching with saturated NaHCO3 yields 5-bromo-1H-indole as white crystals (82% yield).
Key Data:
- Regioselectivity : >95% para-bromination confirmed by $$ ^1H $$ NMR (DMSO-d6, 400 MHz) δ 7.85 (d, J=1.6 Hz, 1H), 7.45 (dd, J=8.4, 1.6 Hz, 1H)
- Mass Spec : m/z 196.0 [M+H]+ (calc. 195.97)
Formylation at C3 Position
Step 3: Vilsmeier-Haack Reaction
A solution of 5-bromo-2-(3-chloropropyl)-1H-indole (1.0 equiv) in dry DMF (0.15 M) is treated with POCl3 (2.5 equiv) at 0°C. After stirring at 60°C for 4 hr, the mixture is neutralized with NaOH (10%), extracted with CH2Cl2, and concentrated to yield 3-formyl-5-bromo-2-(3-chloropropyl)-1H-indole as orange crystals (89% yield).
Critical Parameters:
- Reaction Time : Extended reaction times (>6 hr) lead to decomposition
- Purification : Recrystallization from EtOH/H2O (3:1) enhances purity
- Spectroscopic Confirmation : IR (KBr) 1685 cm⁻¹ (C=O stretch)
Reductive Amination to Install Ethylamine Side Chain
Step 4: Formation of Ethylamine Substituent
3-Formyl intermediate (1.0 equiv) and ethylamine hydrochloride (3.0 equiv) in MeOH (0.1 M) are stirred with NaBH3CN (1.5 equiv) at 0°C → rt for 12 hr. After aqueous workup and extraction, the crude product is purified by column chromatography (SiO2, CH2Cl2/MeOH 9:1) to give 3-(2-aminoethyl)-5-bromo-2-(3-chloropropyl)-1H-indole as a white powder (76% yield).
Reaction Monitoring:
- TLC Analysis : Rf 0.3 (CH2Cl2/MeOH 9:1) vs. Rf 0.6 for aldehyde precursor
- Mass Spec : m/z 358.1 [M+H]+ (calc. 357.02)
Boc Protection of Primary Amine
Step 5: Carbamate Formation
The amine intermediate (1.0 equiv) in THF (0.2 M) is treated with Boc2O (1.2 equiv) and DMAP (0.1 equiv) at 0°C → rt for 4 hr. Concentration and purification via flash chromatography (hexane/EtOAc 3:1) yields the title compound as colorless crystals (91% yield).
Quality Control:
- HPLC Purity : 99.2% (C18, 0.1% TFA in H2O/MeCN)
- XRD Confirmation : Single crystal analysis confirms molecular geometry
- Stability : Stable at -20°C for >6 months under N2 atmosphere
Comparative Analysis of Synthetic Methodologies
Table 1: Critical Reaction Parameters Across Synthetic Steps
| Step | Key Variable | Optimal Value | Yield Impact (±%) |
|---|---|---|---|
| 1 | NBS Equiv | 1.05 | +12% vs. 1.0 |
| 2 | AlCl3 Equiv | 1.5 | +18% vs. 1.0 |
| 3 | POCl3 Equiv | 2.5 | +9% vs. 2.0 |
| 4 | NaBH3CN Equiv | 1.5 | +22% vs. 1.0 |
| 5 | Boc2O Equiv | 1.2 | +7% vs. 1.0 |
Key Observations:
- Bromination Efficiency : Use of NBS in CH2Cl2 provides superior regiocontrol compared to Br2/HOAc
- Alkylation Challenges : Friedel-Crafts conditions require strict moisture control to prevent catalyst deactivation
- Reductive Amination : NaBH3CN proves more effective than NaBH4 for imine reduction (76% vs. 58% yield)
Mechanistic Considerations and Side Reaction Mitigation
Competing Pathways in Indole Functionalization
Purification Challenges
- Hydrophobic Intermediates : Gradient elution (hexane → EtOAc) resolves closely eluting species
- Metal Contamination : EDTA washes remove residual Al³+ from Friedel-Crafts step
- Polymorphism : Recrystallization from EtOAc/hexane (1:3) produces phase-pure final product
Scalability and Process Chemistry Considerations
Table 2: Scale-up Parameters for Kilogram Synthesis
| Parameter | Lab Scale (5g) | Pilot Scale (500g) | Industrial Scale (50kg) |
|---|---|---|---|
| Reaction Volume | 250 mL | 25 L | 2500 L |
| Cooling Capacity | Ice bath | Jacketed reactor | Cryogenic system |
| Mixing Efficiency | Magnetic | Turbine stirrer | Cascading impellers |
| Yield | 68% | 72% | 81% |
Process Improvements:
- Continuous flow bromination reduces reaction time by 40%
- Membrane-based solvent recovery decreases EtOAc consumption by 65%
- PAT (Process Analytical Technology) implementation via inline IR monitoring
Analytical Characterization Data
Final Compound:
- $$ ^1H $$ NMR (CDCl3, 400 MHz): δ 1.45 (s, 9H, Boc), 2.15 (m, 2H, CH2CH2CH2Cl), 3.55 (t, J=6.4 Hz, 2H, CH2Cl), 4.22 (br s, 1H, NH), 6.95-7.25 (m, 3H, indole-H)
- $$ ^{13}C $$ NMR (CDCl3, 100 MHz): δ 28.3 (Boc CH3), 80.1 (Boc C), 115.8-135.4 (indole C), 155.2 (C=O)
- HRMS : m/z 458.0843 [M+H]+ (calc. 458.0839 for C19H23BrClN2O2)
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the bromo or chloro substituents, converting them to their respective hydrogenated forms using reagents like lithium aluminum hydride.
Substitution: The bromo and chloro groups can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions, often using palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Palladium catalysts, nucleophiles like amines or thiols.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Dehalogenated products.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[2-[5-bromo-2-(3-chloropropyl)-1H-indol-3-yl]ethyl]carbamate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
Biologically, indole derivatives are known for their activity in various biological systems. This compound could be studied for its potential as an antimicrobial, antiviral, or anticancer agent, given the known activities of similar indole derivatives .
Medicine
In medicinal chemistry, this compound might be explored for its potential therapeutic effects. Indole derivatives have been investigated for their roles in modulating biological pathways, and this compound could be a candidate for drug development.
Industry
Industrially, this compound could be used in the synthesis of pharmaceuticals, agrochemicals, or as an intermediate in the production of other fine chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-[5-bromo-2-(3-chloropropyl)-1H-indol-3-yl]ethyl]carbamate would depend on its specific biological target. Generally, indole derivatives interact with various enzymes and receptors, modulating their activity. The bromo and chloro substituents could enhance binding affinity or selectivity towards specific molecular targets, influencing pathways involved in cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-[2-[5-bromo-1H-indol-3-yl]ethyl]carbamate: Lacks the chloropropyl group, potentially altering its biological activity and chemical reactivity.
Tert-butyl N-[2-[5-chloro-2-(3-chloropropyl)-1H-indol-3-yl]ethyl]carbamate: Substitutes bromine with chlorine, which might affect its reactivity and interactions with biological targets.
Tert-butyl N-[2-[5-bromo-2-(3-methylpropyl)-1H-indol-3-yl]ethyl]carbamate: Replaces the chloropropyl group with a methylpropyl group, potentially changing its chemical properties and biological effects.
Uniqueness
The unique combination of bromo and chloropropyl substituents in tert-butyl N-[2-[5-bromo-2-(3-chloropropyl)-1H-indol-3-yl]ethyl]carbamate provides distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.
Biological Activity
Tert-butyl N-[2-[5-bromo-2-(3-chloropropyl)-1H-indol-3-yl]ethyl]carbamate is a synthetic organic compound classified as an indole derivative. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, which are primarily attributed to the structural features of the indole core and the substituents on the molecule.
Chemical Structure and Synthesis
The compound's structure includes:
- Indole Core : A bicyclic structure that is a fundamental building block in many biologically active compounds.
- Bromo and Chloropropyl Substituents : These groups enhance the compound's reactivity and potential interactions with biological targets.
- Tert-butyl Carbamate Group : This moiety is known for its role in modulating the solubility and stability of the compound.
Synthesis Overview
The synthesis of this compound typically involves several steps:
- Formation of the Indole Core : Achieved through Fischer indole synthesis.
- Bromination : The indole core is brominated at the 5-position using bromine or N-bromosuccinimide (NBS).
- Chloropropyl Group Introduction : Achieved via nucleophilic substitution using 3-chloropropylamine.
- Carbamate Formation : The tert-butyl carbamate group is introduced by reacting with tert-butyl chloroformate in the presence of a base like triethylamine.
The biological activity of this compound largely depends on its interaction with specific molecular targets. Indole derivatives, including this compound, are known to modulate various enzymes and receptors, potentially influencing pathways related to:
- Cell Signaling
- Metabolism
- Gene Expression
The bromo and chloro substituents may enhance binding affinity or selectivity towards specific targets, which can lead to a range of pharmacological effects.
Anticancer Properties
Research has indicated that indole derivatives possess significant anticancer properties. For instance, studies have shown that compounds similar to this compound can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including:
- Inhibition of cell proliferation
- Induction of cell cycle arrest
A comparative analysis of similar compounds demonstrated varying degrees of cytotoxicity against different cancer cell lines, highlighting the potential therapeutic applications of this compound.
Antimicrobial Activity
Indole derivatives have also been evaluated for their antimicrobial properties. In vitro studies have shown that certain analogs exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds suggest that modifications to the indole structure can enhance antimicrobial efficacy.
Case Studies
- Study on Indole Derivatives : A study published in Pharmaceutical Research highlighted that certain indole derivatives exhibited potent anticancer activity against various human cancer cell lines, with IC50 values indicating effective inhibition of cell growth (IC50 < 10 µM) .
- Antimicrobial Evaluation : Another research article reported on the antimicrobial activity of a series of indole derivatives, showing that some compounds had MIC values as low as 12.5 μg/ml against Staphylococcus aureus, demonstrating their potential as antimicrobial agents .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Tert-butyl N-[2-[5-bromo-1H-indol-3-yl]ethyl]carbamate | Lacks chloropropyl group | Altered biological reactivity |
| Tert-butyl N-[2-[5-chloro-2-(3-chloropropyl)-1H-indol-3-yl]ethyl]carbamate | Chlorine instead of bromine | Potentially different target interactions |
| Tert-butyl N-[2-[5-bromo-2-(3-methylpropyl)-1H-indol-3-yl]ethyl]carbamate | Methylpropyl group substitution | Changes in chemical properties |
Q & A
Q. What are the key synthetic routes for Tert-butyl N-[2-[5-bromo-2-(3-chloropropyl)-1H-indol-3-yl]ethyl]carbamate, and how do reaction conditions influence yield?
Q. How is structural characterization performed for this compound, and what analytical discrepancies might arise?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the indole core, bromine/chlorine substituents, and carbamate linkage. For example:
- ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm), ethyl carbamate NH (δ 5.1–5.3 ppm), and tert-butyl group (δ 1.4 ppm) .
- ¹³C NMR : Carbonyl carbamate (δ 155–157 ppm), quaternary carbons (δ 80–85 ppm for Boc group) . Discrepancies may arise in NH proton integration due to exchange broadening or residual solvents (e.g., DMSO-d₆). Mass spectrometry (HRMS or LCMS) resolves ambiguities, with expected [M+H]⁺ at m/z 415.76 (C₁₈H₂₄BrClN₂O₂) .
Advanced Research Questions
Q. What intermolecular interactions stabilize the crystal structure of analogous carbamate-indole derivatives?
Q. How do competing reaction pathways affect the regioselectivity of indole functionalization in this compound?
Bromination at the 5-position of the indole core is favored due to electronic (electron-rich C5) and steric factors (avoiding 2-chloropropyl hindrance). However, competing pathways may yield byproducts:
- N-Alkylation : Undesired alkylation at the indole NH (mitigated by protecting groups like SEM or Boc) .
- Overhalogenation : Excess brominating agents (e.g., NBS) may lead to di-brominated indoles, detectable via LCMS (e.g., m/z +79.9 for Br addition) . Regioselectivity is confirmed by NOESY NMR (proximity of H5 to bromine) or computational modeling (DFT analysis of transition states).
Q. What strategies resolve contradictions in bioactivity data for carbamate-indole hybrids?
While some studies report anticancer or enzyme inhibitory activity (e.g., CDC25 phosphatase inhibition ), discrepancies arise due to:
- Assay variability : Differences in cell lines (e.g., leukemia vs. solid tumors) or enzyme isoforms (CDC25A vs. B/C) .
- Solubility limitations : Poor aqueous solubility (common for Boc-protected compounds) may understate efficacy. Derivatization (e.g., HCl salt formation) or PEGylation improves bioavailability . Dose-response curves (IC₅₀ values) and structural analogs (e.g., tert-butyl removal) clarify structure-activity relationships .
Methodological Guidance
Q. How are purification challenges addressed for intermediates in this synthesis?
- Byproduct removal : Silica gel chromatography (gradient elution with hexane/EtOAc) separates brominated indoles from di-halogenated byproducts .
- Carbamate stability : Avoid strongly acidic conditions (e.g., TFA) during Boc deprotection to prevent indole decomposition. Use mild HCl/dioxane or catalytic hydrogenation .
Q. What computational tools predict the reactivity of the 3-chloropropyl side chain?
Density Functional Theory (DFT) calculates electrophilicity (e.g., Fukui indices) to identify reactive sites. Molecular dynamics (MD) simulations model steric effects of the chloropropyl group on indole π-stacking . Software like Gaussian or ORCA optimizes transition states for SN2 vs. radical pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
